REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[SH:11].[CH3:12][C:13]1[O:17][C:16](C=S=O)=[N:15][N:14]=1.O>CN(C=O)C>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[S:11][C:16]1[O:17][C:13]([CH3:12])=[N:14][N:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
5-methyl-2-sulfinylmethyl-1,3,4-oxadiazole
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NN=C(O1)C=S=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with Et2O (4×20 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×25 ml), saturated NaCl solution (1×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)SC=1OC(=NN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.372 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |